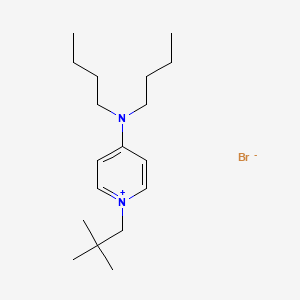
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. These types of compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Quaternary ammonium compounds often exhibit antimicrobial properties and are used in disinfectants and antiseptics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions may include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxides, or amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different quaternary ammonium salts.
Applications De Recherche Scientifique
Chemistry: Used as a phase transfer catalyst or in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in formulations for cleaning agents and disinfectants.
Mécanisme D'action
The mechanism of action of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with microbial cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis and death. The molecular targets include membrane proteins and phospholipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to its specific alkyl chain structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
95758-22-8 |
|---|---|
Formule moléculaire |
C18H33BrN2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N,N-dibutyl-1-(2,2-dimethylpropyl)pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C18H33N2.BrH/c1-6-8-12-20(13-9-7-2)17-10-14-19(15-11-17)16-18(3,4)5;/h10-11,14-15H,6-9,12-13,16H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
CTWSEEVEDWDGNB-UHFFFAOYSA-M |
SMILES canonique |
CCCCN(CCCC)C1=CC=[N+](C=C1)CC(C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

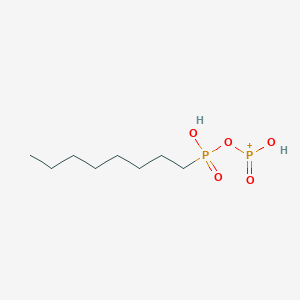
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
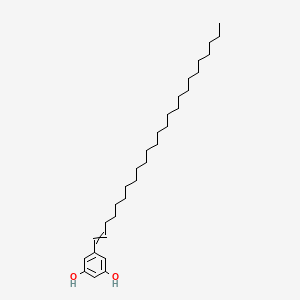
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
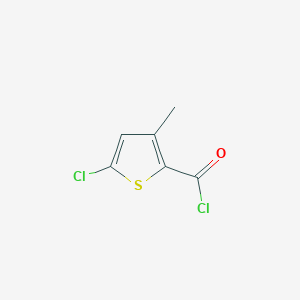



![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
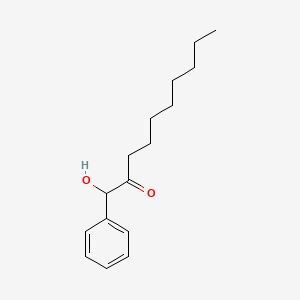

![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
